Methyl 4-methyl-5-oxopentanoate

Description

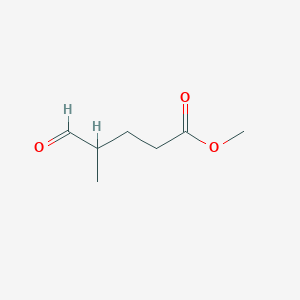

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(5-8)3-4-7(9)10-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZOZSVBKIOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-06-6 | |

| Record name | methyl 4-methyl-5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of methyl 4-methyl-5-oxopentanoate (CAS No: 40630-06-6). Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document primarily summarizes computed properties and provides generalized experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further empirical investigation is required.

Chemical Identity and Physical Properties

This compound is an organic compound containing both an ester and an aldehyde functional group. Its chemical structure and basic identifiers are well-established. However, a thorough search of scientific databases reveals a significant lack of experimentally determined physical properties. The data presented below is a combination of information from chemical databases and computed values.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | methyl 4-formylpentanoate, Pentanoic acid, 4-methyl-5-oxo-, methyl ester |

| CAS Number | 40630-06-6 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Canonical SMILES | CC(CCC(=O)OC)C=O |

| InChI Key | BNMZOZSVBKIOIW-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Note: No experimental data for boiling point, melting point, density, or solubility were found in the public domain for this compound.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), the methoxy protons (OCH₃), the methyl protons (CH₃), the methine proton (CH), and the methylene protons (CH₂). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, the ester carbonyl carbon, the methoxy carbon, the methyl carbon, the methine carbon, and the methylene carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the ester, and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (144.17 g/mol ) and fragmentation patterns consistent with the structure. |

Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methyl ester.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and the formation of imines, acetals, and cyanohydrins. It can also participate in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and can react with nucleophiles at the carbonyl carbon.

Information regarding the specific stability and storage conditions for this compound is not widely available. General best practices for storing aldehydes and esters, which includes keeping them in a cool, dry place away from strong oxidizing agents and acids or bases, should be followed.

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for the synthesis and analysis of this compound were found, this section provides a generalized, hypothetical workflow based on standard organic chemistry techniques.

Synthesis Workflow

A plausible synthetic route to this compound could involve the oxidation of a corresponding primary alcohol or the esterification of the corresponding carboxylic acid. The following diagram illustrates a hypothetical synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

Following synthesis and purification, the identity and purity of the compound would be confirmed using a standard suite of analytical techniques.

Caption: A standard workflow for the analytical characterization of a synthesized organic compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biological databases did not yield any information on the biological activity of this compound or its involvement in any signaling pathways. This represents a significant knowledge gap and an area for potential future research.

References

An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate

CAS Number: 40630-06-6

This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a keto-ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 40630-06-6 | [2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-formylpentanoate, 4-Methyl-5-oxopentanoic acid methyl ester | [1] |

| Purity | >98% (commercially available) | [2] |

Synthesis and Experimental Protocols

A plausible synthetic pathway is illustrated in the workflow diagram below. This would involve the conjugate addition of a methylmalonate equivalent to acrolein, followed by decarboxylation and esterification.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methyl ester protons, the aldehydic proton, the methine proton at the C4 position, and the methylene protons at the C2 and C3 positions.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and aldehyde, the methoxy carbon, and the carbons of the aliphatic chain.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and aldehyde groups.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of a methyl ester and an aldehyde.

Applications in Drug Development and Organic Synthesis

As a bifunctional molecule containing both a keto and an ester group, this compound is a versatile intermediate for the synthesis of more complex molecules. Keto-esters are valuable precursors in the synthesis of various heterocyclic compounds and can be used to build the carbon skeleton of potential drug candidates.

The aldehyde functionality allows for a variety of chemical transformations, including reductive amination to introduce nitrogen-containing moieties, and aldol or Knoevenagel condensations to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.

While specific examples of the direct use of this compound in the synthesis of known drugs are not prominent in the literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of pentanoic acid have been explored for their antibacterial activity.[5] Michael adducts, in general, are recognized as important building blocks for potential analgesic drugs.[6][7]

Signaling Pathways and Biological Evaluation

Currently, there is no published research detailing the interaction of this compound with specific biological signaling pathways. A comprehensive biological evaluation of this compound has not been reported in the available scientific literature. Further research would be required to determine its bioactivity and potential as a modulator of cellular signaling.

The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel chemical entity like this compound.

Caption: A general workflow for the biological evaluation of a new chemical entity.

References

- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, a bifunctional organic compound featuring both a methyl ester and an aldehyde functional group. This document consolidates available data on its chemical properties, potential synthetic applications, and safety information, tailored for professionals in chemical research and pharmaceutical development.

Nomenclature and Chemical Identity

The compound's systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1]. It is also known by other synonyms, including methyl 4-formylpentanoate[1].

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is computationally derived and provides a basis for understanding the compound's behavior in chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| CAS Number | 40630-06-6 | PubChem[1] |

| InChIKey | BNMZOZSVBKIOIW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(CCC(=O)OC)C=O | PubChem[1] |

| XLogP3 (Computed) | 0.4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Exact Mass | 144.078644241 Da | PubChem[1] |

Synthesis and Reactivity

The reactivity of this molecule is governed by its two primary functional groups: the aldehyde and the methyl ester.

-

Aldehyde Group : The terminal aldehyde is highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable handle for carbon-carbon bond formation through reactions such as the Wittig, Grignard, or aldol reactions.

-

Ester Group : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be subject to transesterification or amidation.

Logical Synthesis Workflow

The following diagram illustrates a generalized, logical workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a versatile intermediate.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex organic molecules[2]. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an attractive intermediate in multi-step syntheses.

In the context of drug development, it acts as an intermediate for creating diverse molecular scaffolds[2]. While direct applications of this specific molecule are not widely documented, related keto-esters are crucial in pharmaceutical synthesis. For example, derivatives of the similar compound, methyl 5-oxopentanoate, have been used as precursors in the synthesis of biologically active molecules, including potent OXE receptor antagonists and eicosapentaenoic acid derivatives with cytotoxic effects against cancer cells[3][]. These applications for related structures highlight the potential utility of this compound in medicinal chemistry for generating novel compounds.

Experimental Protocols and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis and handling of this compound are not extensively published. However, standard organic chemistry laboratory procedures would apply.

Hypothetical Synthesis: Oxidation of Methyl 5-hydroxy-4-methylpentanoate

A plausible laboratory-scale synthesis could involve the selective oxidation of methyl 5-hydroxy-4-methylpentanoate using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by employing Swern oxidation conditions.

Methodology Outline:

-

Dissolution: The starting alcohol would be dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Oxidation: The chosen oxidizing agent (e.g., PCC) would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture would be quenched and worked up to remove the oxidant byproducts. This typically involves filtration through a pad of silica gel or celite, followed by aqueous washes.

-

Purification: The crude product would be purified using flash column chromatography on silica gel to yield the pure aldehyde.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aldehyde proton (~9.5-9.7 ppm), the methyl ester protons (~3.7 ppm), and the aliphatic protons. ¹³C NMR would show distinct resonances for the aldehyde carbonyl (~200 ppm) and the ester carbonyl (~170-175 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (~1725 cm⁻¹) and the ester (~1740 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 144.

The logical relationship for characterizing an unknown synthetic product is outlined in the diagram below.

Caption: Logical workflow for the characterization of a synthesized chemical compound.

Safety and Hazard Information

According to the UN GHS classification, this compound is associated with the following hazards:

-

H227: Combustible liquid[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and effective synthetic route for Methyl 4-methyl-5-oxopentanoate, a valuable keto-ester intermediate in organic synthesis. The document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of an acid chloride intermediate, 4-(methoxycarbonyl)butanoyl chloride, from a readily available starting material. The subsequent step utilizes this activated acylating agent in a coupling reaction with a methyl-organometallic reagent to furnish the target molecule. This approach is favored for its high selectivity and generally good yields.

Reaction Pathway

The overall synthetic pathway is depicted below:

Spectroscopic Data of Methyl 4-methyl-5-oxopentanoate: A Technical Guide

Absence of Experimental Data and a Path Forward

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of experimental spectroscopic data for methyl 4-methyl-5-oxopentanoate (CAS 40630-06-6). To provide valuable information for researchers, scientists, and drug development professionals, this guide presents predicted spectroscopic data and outlines the standard experimental protocols for its acquisition. Additionally, a plausible synthetic route is proposed and visualized.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions serve as a useful first approximation for the spectral characteristics of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, generated using established algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.65 | Doublet | 1H | H5 (Aldehyde) |

| 3.67 | Singlet | 3H | H1' (Methyl Ester) |

| 2.55 | Multiplet | 1H | H4 |

| 2.34 | Triplet | 2H | H2 |

| 1.85 | Multiplet | 1H | H3a |

| 1.65 | Multiplet | 1H | H3b |

| 1.12 | Doublet | 3H | H4' |

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicities are simplified and do not show complex coupling patterns.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 204.5 | C5 (Aldehyde Carbonyl) |

| 173.8 | C1 (Ester Carbonyl) |

| 51.7 | C1' (Methyl Ester) |

| 49.2 | C4 |

| 31.5 | C2 |

| 25.8 | C3 |

| 13.2 | C4' |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) and Mass Spectrometry (MS) Data

-

Mass Spectrometry (MS): The monoisotopic mass of this compound (C₇H₁₂O₃) is 144.0786 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 144, along with fragmentation patterns corresponding to the loss of the methoxy group, the ester group, and other characteristic fragments.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the hydroformylation of methyl 4-pentenoate. This well-established industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst, typically a rhodium or cobalt complex.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methyl-5-oxopentanoate. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and experimental workflow.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the absence of readily available experimental spectra in public databases, the following data has been generated using computational prediction tools. These predictions are based on established algorithms that consider the chemical environment of each proton.

Table 1: Predicted 1H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a (CH3) | 1.15 | Doublet | 3H |

| H-b (CH) | 2.75 | Multiplet | 1H |

| H-c (CH2) | 1.90 | Multiplet | 2H |

| H-d (CH2) | 2.40 | Triplet | 2H |

| H-e (OCH3) | 3.67 | Singlet | 3H |

| H-f (CHO) | 9.65 | Doublet | 1H |

Note: Predicted chemical shifts are subject to variation depending on the solvent and experimental conditions.

Structural and Logical Representations

To visually represent the molecule and the relationships between its constituent atoms, the following diagrams have been generated.

In-Depth Technical Guide to the Mass Spectrum of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of Methyl 4-methyl-5-oxopentanoate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This information is valuable for identifying the compound in complex mixtures and for understanding its chemical behavior under electron ionization.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its ester and aldehyde functionalities, as well as rearrangements. The quantitative data for the most likely fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Structure | Relative Abundance (Predicted) |

| 144 | [M]⁺• (Molecular Ion) | CH₃CH(CHO)CH₂CH₂COOCH₃ | Low |

| 115 | [M - CHO]⁺ | [CH₃CH(•)CH₂CH₂COOCH₃]⁺ | Moderate |

| 113 | [M - OCH₃]⁺ | [CH₃CH(CHO)CH₂CH₂CO]⁺ | Moderate |

| 87 | [CH₂CH₂COOCH₃]⁺ | High | |

| 74 | [CH₂(OH)OCH₃]⁺• (McLafferty Rearrangement) | Moderate to High | |

| 59 | [COOCH₃]⁺ | Moderate | |

| 57 | [CH₃CH(CHO)]⁺ | Moderate | |

| 43 | [CH₃CO]⁺ | High | |

| 29 | [CHO]⁺ | Moderate |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, including alpha-cleavages adjacent to the carbonyl groups and a McLafferty rearrangement.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining the mass spectrum of a liquid keto ester sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

-

Prepare a dilute solution of the analyte (this compound) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

If necessary, derivatization of the keto group to an oxime can be performed to improve stability and chromatographic behavior, although this will alter the mass spectrum.[1]

Instrumentation (GC-MS):

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30 - 300.

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Experimental Workflow

The general workflow for analyzing a sample like this compound by GC-MS is illustrated in the following diagram.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of Methyl 4-methyl-5-oxopentanoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the well-established infrared absorption frequencies of its constituent functional groups: an ester and a ketone. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The primary absorptions are expected from the carbonyl groups of the ester and the aldehyde, the C-O stretching of the ester, and the various C-H stretching and bending vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch | Aldehyde | ~1730 | Strong |

| C-H Stretch | Aldehyde (CHO) | 2850 and 2750 | Medium |

| C-H Stretch | sp³ C-H | 3000 - 2850 | Medium |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-H Bend | CH₃ and CH₂ | ~1465 and ~1375 | Variable |

Note: The presence of two carbonyl groups, an ester and an aldehyde, may lead to overlapping or closely spaced strong absorption bands in the 1750-1715 cm⁻¹ region. The aldehyde C-H stretch typically appears as a pair of weaker bands at ~2850 cm⁻¹ and ~2750 cm⁻¹[1]. The C-O stretching of the ester is expected to be a strong and broad absorption[2][3][4].

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a high-resolution infrared spectrum of this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.

-

Record a background spectrum. This involves running a scan without any sample on the ATR crystal to account for atmospheric and instrumental interferences.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing functions as provided by the instrument's software.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using a lint-free wipe and an appropriate solvent (e.g., isopropanol).

-

Run a clean check to ensure no sample residue remains.

-

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for the characteristic infrared absorption bands.

Caption: Molecular structure and key functional groups of this compound.

References

An In-depth Technical Guide on the Physical Properties of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions. While experimental data is preferred for its accuracy, computed properties can provide valuable estimates.

Data Presentation: Computed Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for Methyl 4-methyl-5-oxopentanoate. It is important to note that these values are predictions based on computational models and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40630-06-6 | PubChem[1] |

| Canonical SMILES | CC(CCC(=O)OC)C=O | PubChem[1] |

| InChI Key | BNMZOZSVBKIOIW-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 144.078644 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.078644 g/mol | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 120 | PubChem[1] |

Absence of Experimental Data

A thorough search of scientific databases and literature did not yield any experimentally determined physical properties such as boiling point, melting point, density, or solubility for this compound. The lack of this data suggests that the compound may not have been extensively synthesized or characterized, or the data has not been published in readily accessible sources.

Experimental Protocols

Due to the absence of published experimental data for the physical properties of this compound, this guide cannot provide detailed methodologies for their determination.

Signaling Pathways and Experimental Workflows

A comprehensive search for information regarding the involvement of this compound in any signaling pathways or its use in specific experimental workflows did not yield any relevant results. Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.

Logical Relationship of Data Acquisition

To provide a clear understanding of the information gathering process for this guide, the following workflow was employed:

Caption: Information acquisition workflow for this technical guide.

This technical guide consolidates the currently available information on the physical properties of this compound. The provided data is based on computational predictions due to the lack of experimentally determined values in the public domain. For researchers and drug development professionals, this necessitates either the experimental determination of these properties or the use of these computed values with an understanding of their inherent limitations. Further research into the synthesis and characterization of this compound would be invaluable to the scientific community.

References

An In-depth Technical Guide on the Reactivity of Methyl 4-methyl-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-5-oxopentanoate is a functionalized γ-keto ester with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the known and anticipated reactivity of this compound, including its physicochemical properties, potential synthetic routes, and key chemical reactions. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the well-established chemistry of γ-keto esters to provide detailed theoretical protocols and reaction pathways.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₂O₃, is a small organic molecule whose properties can be predicted based on its structure and comparison to similar compounds.[1] A summary of its computed and expected physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40630-06-6 | PubChem[1] |

| Synonyms | methyl 4-formylpentanoate | PubChem[1] |

| Appearance | Colorless liquid (Predicted) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (Predicted) | Inferred |

Synthesis of this compound

Proposed Synthetic Route: Michael Addition

A plausible and widely used method for the synthesis of γ-keto esters is the Michael addition of a nucleophile to an α,β-unsaturated ester. In this case, the addition of an appropriate organometallic reagent to methyl crotonate or a similar α,β-unsaturated precursor could yield the target molecule.

Experimental Protocol (Theoretical):

-

Preparation of the Nucleophile: A suitable organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi), is prepared in situ by reacting methyllithium with copper(I) iodide in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperature (-78 °C).

-

Michael Addition: To the freshly prepared organocuprate solution, methyl crotonate is added dropwise at -78 °C. The reaction mixture is stirred for several hours, allowing for the conjugate addition to proceed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Diagram of Proposed Michael Addition Workflow:

Caption: Proposed workflow for the synthesis of this compound via Michael Addition.

Alternative Proposed Synthetic Route: Ring Opening of a Cyclic Anhydride

The formation of a derivative, methyl 5-(dimethylamino)-4-methyl-5-oxopentanoate, as a regioisomeric impurity in the synthesis of the solvent PolarClean suggests a potential synthetic route involving the ring opening of 3-methylglutaric anhydride.[2]

Experimental Protocol (Theoretical):

-

Esterification: 3-Methylglutaric anhydride is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated under reflux for several hours.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting mixture of regioisomeric monoesters is then purified by fractional distillation or column chromatography to isolate this compound.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of two key functional groups: an aldehyde and a methyl ester. This allows for a variety of selective transformations.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.

-

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Tollens' reagent) or buffered potassium permanganate.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures, which typically does not affect the ester group.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene, providing a powerful tool for carbon-carbon bond formation.

-

Aldol Condensation: In the presence of a base or acid catalyst, the enolizable aldehyde can participate in aldol condensation reactions with other carbonyl compounds.

Reactions at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy group for a different alkoxy group.

-

Amidation: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to the corresponding diol.

Reactions Involving Both Functional Groups: Heterocycle Synthesis

The 1,4-dicarbonyl-like structure of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. Reaction of this compound with a primary amine or ammonia under acidic conditions would be expected to yield a substituted pyrrole.

Experimental Protocol (Theoretical):

-

Reaction Setup: this compound and a primary amine (e.g., aniline) are dissolved in a suitable solvent such as toluene or acetic acid. A catalytic amount of an acid, like p-toluenesulfonic acid, is added.

-

Cyclization: The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography to yield the corresponding N-substituted pyrrole derivative.

Diagram of Paal-Knorr Pyrrole Synthesis Pathway:

Caption: Proposed pathway for the synthesis of a substituted pyrrole from this compound.

Condensation of γ-keto esters with hydrazine or its derivatives is a common method for the synthesis of pyridazinone derivatives, which are found in a number of biologically active compounds.

Experimental Protocol (Theoretical):

-

Condensation: this compound is dissolved in a protic solvent like ethanol. Hydrazine hydrate is added to the solution.

-

Cyclization: The mixture is heated at reflux for several hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyridazinone derivative.

Diagram of Pyridazine Synthesis Logical Relationship:

Caption: Logical relationship for the synthesis of a pyridazinone derivative.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, predictions can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.6-9.8 ppm.- Methyl ester protons (OCH₃) singlet around δ 3.6-3.7 ppm.- Methyl protons (CH₃) doublet around δ 1.1-1.2 ppm.- Methylene and methine protons (CH₂ and CH) multiplets in the region of δ 1.5-3.0 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) signal around δ 200-205 ppm.- Ester carbonyl carbon (COO) signal around δ 170-175 ppm.- Methyl ester carbon (OCH₃) signal around δ 51-52 ppm.- Aliphatic carbons (CH₃, CH₂, CH) in the range of δ 15-50 ppm. |

| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1725-1740 cm⁻¹.- Strong C=O stretching band for the ester around 1735-1750 cm⁻¹.- C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-O stretching for the ester around 1000-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 144.0786. |

Applications in Drug Development

The synthetic versatility of this compound makes it a promising starting material for the construction of a variety of molecular scaffolds relevant to drug discovery. The ability to readily form substituted pyrroles and pyridazines is particularly significant, as these heterocycles are core components of numerous marketed drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.

The aldehyde and ester functionalities also allow for the introduction of diverse substituents and the linkage to other molecular fragments, making it a useful building block in the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a γ-keto ester with considerable, yet largely unexplored, potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The theoretical protocols and reaction pathways outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this promising building block. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential for the development of novel chemical entities.

References

- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]

Stability and Storage of Methyl 4-methyl-5-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-methyl-5-oxopentanoate. Due to the limited availability of specific experimental data for this compound, this guide combines general principles of keto ester chemistry with available data for structurally related molecules to provide a robust framework for its handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] A clear understanding of its basic properties is fundamental to its stability and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 40630-06-6 | [1] |

| Appearance | Expected to be a liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on best practices for similar keto esters.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential degradation reactions such as hydrolysis and dimerization. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, especially if the compound is stored for extended periods. |

| Container | Tightly sealed, amber glass vial | To protect from moisture and light, which can promote degradation. |

| Purity | Store in a high-purity state | Impurities can potentially catalyze degradation reactions. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools.

Stability Profile and Potential Degradation Pathways

Keto-Enol Tautomerism

Like other keto esters, this compound can exist in equilibrium with its enol tautomer. This is a reversible process, but the presence of the enol form can influence the compound's reactivity and spectroscopic analysis.

Caption: Keto-enol tautomerism of this compound.

Hydrolysis

The ester functional group is susceptible to hydrolysis, especially in the presence of acids or bases, to yield the corresponding carboxylic acid (4-methyl-5-oxopentanoic acid) and methanol. The rate of hydrolysis is dependent on pH and temperature.

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation

Keto esters can be sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect the compound from light during storage and handling.

Analytical Methods for Stability Assessment

To assess the purity and stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed.

Table 3: Analytical Techniques for Purity and Degradation Analysis

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A single major peak for the pure compound. The appearance of new peaks would indicate degradation or impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the parent compound and its degradation products. | The mass spectrum of the main peak should correspond to the molecular weight of the compound. Degradation products can be identified by their mass spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structural changes. | The NMR spectrum should be consistent with the expected structure. The presence of new signals could indicate degradation or isomerization. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile degradation products. | A primary peak corresponding to the compound. Degradation would be indicated by the appearance of additional peaks. |

Hypothetical Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a stability study on this compound.

Caption: A general workflow for the stability testing of this compound.

Experimental Protocols (General)

While specific, validated protocols for this compound are not available, the following general methodologies can be adapted.

General Gas Chromatography (GC) Method

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

-

Injector: Split/splitless injector, 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Hydrogen.

General Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher for better resolution.

-

Experiments: ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY and HSQC for full structural elucidation and impurity identification.

Conclusion

This compound, like other keto esters, requires careful storage and handling to maintain its chemical integrity. The primary stability concerns are hydrolysis and potential photodegradation. Recommended storage is at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Regular analytical testing using chromatographic and spectroscopic methods is advised to monitor the purity of the compound over time, especially when used in sensitive applications such as drug development. Further experimental studies are needed to establish a detailed, quantitative stability profile for this specific molecule.

References

An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives

This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, its derivatives, synthesis, and potential applications for researchers, scientists, and drug development professionals. The document details experimental protocols, summarizes key data in structured tables, and visualizes relevant biological pathways.

Introduction

This compound is a keto ester with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring both a ketone and an ester functional group, makes it a versatile building block in organic synthesis. This guide explores the synthesis of this molecule and its derivatives, their potential biological activities, and their relevance in drug discovery and development. While specific research on this compound is limited, this guide draws upon established principles of keto ester chemistry and the known biological roles of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40630-06-6 | PubChem[1] |

| Appearance | Combustible liquid | PubChem[1] |

| Hazards | Causes skin and serious eye irritation; May cause respiratory irritation.[1] | PubChem[1] |

Synthesis of this compound and Its Derivatives

General Synthetic Workflow: Michael Addition

A potential route for the synthesis of this compound is via a Michael addition of a methylmalonate equivalent to an α,β-unsaturated aldehyde, followed by decarboxylation. A related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is synthesized via a base-catalyzed Michael addition.[2] The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of a γ-keto ester via Michael addition.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a γ-keto ester based on the Michael addition, adapted for the synthesis of this compound.

Materials:

-

Crotonaldehyde

-

Methyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reactants: Methyl acetoacetate is added dropwise to the cooled sodium ethoxide solution. Subsequently, crotonaldehyde is added dropwise to the reaction mixture, maintaining a low temperature (0-5 °C) using an ice bath.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: The reaction is quenched by the addition of water. The mixture is then acidified with concentrated hydrochloric acid and heated to reflux for several hours to effect hydrolysis and decarboxylation.

-

Workup: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization for specific yield and purity targets.

Biological Activity and Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of keto esters and related molecules are known to have significant biological effects.

Antimicrobial Activity

Derivatives of pentanoic acid have been synthesized and evaluated for their antibacterial activity. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activities against multidrug-resistant strains of clinical isolates, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against MRSA and QRSA strains.[3] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.

Table 2: Antibacterial Activity of Pentanoic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Source |

| 4c | MRSA, QRSA | 2 | PMC[3] |

| 4d | MRSA, QRSA | 2 | PMC[3] |

| 4e | MRSA, QRSA | 2 | PMC[3] |

| 4f | MRSA, QRSA | 2 | PMC[3] |

Role as Metabolic Intermediates and Signaling Molecules

Keto esters can serve as precursors to ketone bodies like β-hydroxybutyrate, which are not only metabolic fuels but also act as signaling molecules.[4][5] Ketone bodies can influence cellular processes by modulating gene expression and exhibiting antioxidant and anti-inflammatory properties.[4][6]

Signaling Pathways Influenced by Ketone Bodies:

Ketone bodies, which can be generated from keto esters, are known to impact several key signaling pathways. The diagram below illustrates the central role of ketone body metabolism and its downstream effects.

Caption: Ketone bodies derived from keto esters can influence various cellular signaling pathways.

These signaling roles suggest that derivatives of this compound could have therapeutic potential in neurodegenerative diseases and conditions associated with inflammation and oxidative stress.[4]

Experimental Protocols for Biological Assays

To evaluate the potential therapeutic applications of this compound derivatives, a series of biological assays are necessary.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth with solvent)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of histone deacetylases (HDACs).

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate

-

Assay buffer

-

HDAC inhibitor (positive control, e.g., Trichostatin A)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: The test compound is pre-incubated with the HDAC enzyme in the assay buffer in a 96-well plate.

-

Initiation of Reaction: The fluorogenic HDAC substrate is added to each well to start the reaction.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes).

-

Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.

Conclusion

This compound is a valuable chemical entity with potential for further exploration. While direct research on this specific molecule is not abundant, the known chemistry and biology of keto esters provide a strong foundation for future research. The synthetic accessibility of this class of compounds, coupled with their potential to modulate key biological pathways, makes them attractive candidates for the development of new therapeutics, particularly in the areas of infectious diseases and metabolic disorders. Further investigation into the synthesis of novel derivatives and their systematic evaluation in a range of biological assays is warranted to fully unlock their therapeutic potential.

References

- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Analogs of Methyl 4-methyl-5-oxopentanoate: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

This technical guide provides a comprehensive overview of the analogs of Methyl 4-methyl-5-oxopentanoate, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of gamma-keto esters and related structures.

Introduction

This compound is a gamma-keto ester with a core structure that serves as a versatile scaffold for the development of novel therapeutic agents. Analogs of this compound, particularly those with substitutions at the gamma position, have garnered interest for their potential biological activities, ranging from antibacterial to anticancer effects. This guide will delve into the synthetic strategies for creating a diverse library of these analogs, present their biological data in a structured format, detail the experimental protocols for their evaluation, and visualize the potential signaling pathways they may modulate.

Synthesis of Analogs

The synthesis of analogs of this compound typically involves the formation of a gamma-keto ester backbone, which can be achieved through various established organic chemistry methodologies.

General Synthetic Strategies

Several key synthetic routes are employed for the preparation of gamma-keto esters:

-

Hydration of Alkynoates: A practical one-step synthesis involves the gold(III)-catalyzed hydration of 3-alkynoates. This method is known for its high yields and proceeds under mild, aqueous conditions at room temperature, making it an atom-economical approach.[1]

-

From Beta-Keto Esters: A one-pot zinc carbenoid-mediated homologation reaction can efficiently convert unfunctionalized β-keto esters into γ-keto esters. This method utilizes the Furukawa-modified Simmons-Smith reagent.

-

Reductive Carboxylation: Magnesium can mediate a direct reductive carboxylation of aryl vinyl ketones in the presence of carbon dioxide to yield γ-keto carboxylic acids, which can then be esterified.[2]

-

Alkylation of Beta-Keto Ester Dianions: A common method involves the generation of a dianion from a β-keto ester, followed by reaction with an appropriate alkylating agent to introduce a substituent at the gamma position.

A general workflow for the synthesis and evaluation of these analogs is depicted below.

Biological Activity

Analogs of this compound, particularly their structurally related β-keto ester counterparts, have demonstrated promising biological activities.

Antibacterial Activity

A series of β-keto ester analogs were synthesized and evaluated for their antibacterial activity against both human pathogenic and phytopathogenic bacteria. The design of these compounds was inspired by the structure of N-(3-oxo-hexanoyl)-l-homoserine lactone, an autoinducer involved in bacterial quorum sensing. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a selection of these analogs are summarized in the table below.

| Compound | Target Bacterium | MIC (mg/mL) | MBC (mg/mL) |

| Analog 6 | Pseudomonas aeruginosa | 0.16 | 2.50 |

| Staphylococcus aureus | 0.32 | 2.50 | |

| Pseudomonas syringae | 1.25 | 5.00 | |

| Agrobacterium tumefaciens | 0.16 | 2.50 | |

| Analog 8 | Pseudomonas aeruginosa | 0.32 | 2.50 |

| Staphylococcus aureus | 0.32 | 2.50 | |

| Pseudomonas syringae | 1.25 | 5.00 | |

| Agrobacterium tumefaciens | 0.08 | 1.25 |

Table 1: Antibacterial activity of selected β-keto ester analogs. Data sourced from a study on the design of β-keto esters with antibacterial activity.

Cytotoxicity Against Cancer Cell Lines

While specific cytotoxicity data for a broad range of this compound analogs is still emerging, related compounds have been investigated for their effects on cancer cell lines. For instance, various synthetic small molecules have been evaluated for their cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values reported in the micromolar range. Further research is warranted to determine the cytotoxic potential of gamma-keto ester analogs.

Experimental Protocols

General Procedure for the Synthesis of β-Keto Ester Analogs

The synthesis of β-keto ester analogs can be achieved from commercially available carboxylic acids with yields ranging from 65% to 96%. A general two-step procedure is as follows:

-

Activation of Carboxylic Acid: The respective carboxylic acid is reacted with an activating agent, such as a carbodiimide, in an appropriate solvent.

-

Esterification: The activated carboxylic acid is then reacted with a suitable ester, such as tert-butyl acetoacetate, in the presence of a base to yield the desired β-keto ester.

The final products are typically purified by column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the inoculum is adjusted to a concentration of 1.5 x 10^8 CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: Aliquots from the wells with no visible growth are plated on Mueller-Hinton agar and incubated. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.

Potential Signaling Pathways

The biological effects of these analogs may be mediated through the modulation of specific cellular signaling pathways.

Bacterial Quorum Sensing

As suggested by the design of the antibacterial β-keto esters, a potential mechanism of action is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. The LasR and LuxS proteins are key components of QS systems in various bacteria. Molecular docking studies have suggested that β-keto ester analogs can interact with the binding sites of these proteins, potentially disrupting QS and thereby inhibiting bacterial virulence and biofilm formation.

PI3K/Akt and MAPK Signaling Pathways in Cancer

In the context of cancer, gamma-keto esters and related compounds could potentially exert their cytotoxic effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways. Ketone bodies, which share structural similarities with these compounds, have been shown to influence these pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers. Further investigation is required to elucidate the specific interactions of this compound analogs with components of these pathways.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with potential therapeutic applications. The initial findings on the antibacterial activity of related β-keto esters are encouraging and warrant further investigation into the structure-activity relationships and the optimization of these compounds as anti-infective agents. Furthermore, a thorough evaluation of the cytotoxicity of a diverse library of gamma-keto ester analogs against a panel of cancer cell lines is a critical next step. Elucidating the precise molecular targets and mechanisms of action within relevant signaling pathways will be essential for the rational design and development of these compounds into effective therapeutic agents.

References

- 1. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The effects of ketone bodies and ketogenesis on the PI3K/AKT/mTOR signaling pathway: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-methyl-5-oxopentanoate: A Technical Review of a Sparsely Documented Keto Ester

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-5-oxopentanoate, a keto ester with the chemical formula C₇H₁₂O₃, presents a landscape of untapped research potential.[1] Despite its simple structure, detailed literature on its synthesis, characterization, and biological activity remains notably scarce. This technical guide consolidates the available information on this molecule and provides a framework for its potential synthesis and reactivity based on established principles of organic chemistry and data from related compounds.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available through public chemical databases.[1] A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 40630-06-6 | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 144.078644241 | PubChem |

| Monoisotopic Mass | 144.078644241 | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 120 | PubChem |

Synthesis Strategies: An Overview

Potential Synthetic Pathways

Based on the synthesis of related compounds, two primary retrosynthetic approaches can be proposed:

-

Oxidation of a Precursor Alcohol: The oxidation of methyl 4-methyl-5-hydroxypentanoate would yield the target aldehyde. This is a common and generally high-yielding transformation in organic synthesis.[5]

-

Hydroformylation of an Alkene: The hydroformylation of methyl 4-methyl-4-pentenoate offers a direct route to introduce the formyl group.[6][7] This method is a powerful tool for the one-carbon homologation of alkenes.

A generalized workflow for a potential synthesis is depicted below.

Experimental Considerations

For the Oxidation of Methyl 4-methyl-5-hydroxypentanoate:

-

Starting Material: Methyl 4-methyl-5-hydroxypentanoate can be prepared by the reduction of a corresponding lactone or ester. For example, the reduction of methyl 4-oxopentanoate using a reducing agent like sodium borohydride (NaBH₄) would yield methyl 4-hydroxypentanoate.[8]

-

Oxidation Reagents: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations. The choice of reagent will depend on the scale of the reaction and the desired purity of the product.

-

Workup and Purification: A typical workup would involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. Purification would likely be achieved by column chromatography on silica gel.

For the Hydroformylation of Methyl 4-methyl-4-pentenoate:

-

Starting Material: Methyl 4-pentenoate is a commercially available reagent.[9]

-

Catalyst System: Rhodium-based catalysts are commonly used for hydroformylation reactions. The choice of ligands on the rhodium center can influence the regioselectivity of the reaction (i.e., the formation of the linear vs. branched aldehyde).

-

Reaction Conditions: The reaction is typically carried out under a pressurized atmosphere of carbon monoxide and hydrogen at elevated temperatures.

-

Workup and Purification: After the reaction, the catalyst is typically removed, and the product is isolated by distillation or chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-